molecular formula C24H28N4O4S2 B2936723 (4-(6-Methoxybenzo[d]thiazol-2-yl)piperazin-1-yl)(1-tosylpyrrolidin-2-yl)methanone CAS No. 1048388-00-6

(4-(6-Methoxybenzo[d]thiazol-2-yl)piperazin-1-yl)(1-tosylpyrrolidin-2-yl)methanone

Cat. No.: B2936723
CAS No.: 1048388-00-6
M. Wt: 500.63
InChI Key: DVCMQLQKFZCXJV-UHFFFAOYSA-N
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Description

The compound contains several functional groups including a methoxy group, a benzothiazole ring, a piperazine ring, a pyrrolidine ring, and a tosyl group. These functional groups suggest that the compound could have a variety of chemical properties and potential applications .


Synthesis Analysis

While specific synthesis methods for this compound are not available, compounds with similar structures are often synthesized through coupling reactions . For example, substituted 2-amino benzothiazoles can be coupled with N-phenyl anthranilic acid to yield benzothiazole derivatives .


Molecular Structure Analysis

The molecular structure of this compound would be complex due to the presence of multiple rings and functional groups. The benzothiazole and piperazine rings are likely to contribute to the rigidity of the molecule, while the methoxy and tosyl groups could influence its polarity .


Chemical Reactions Analysis

The reactivity of this compound would be influenced by its functional groups. For instance, the methoxy group could potentially undergo demethylation reactions, while the piperazine ring might participate in substitution reactions .


Physical and Chemical Properties Analysis

The physical and chemical properties of this compound would depend on its exact structure. For instance, the presence of a methoxy group could increase its solubility in organic solvents .

Scientific Research Applications

Antimicrobial Activity

Compounds structurally related to the query have been synthesized and evaluated for their antimicrobial properties. For instance, derivatives involving benzothiazole and piperazine moieties have been tested against various strains of bacteria and fungi, showing variable and modest activity. Such studies suggest that modifications of the benzothiazole and piperazine structure could yield potent antimicrobial agents (Patel, Agravat, & Shaikh, 2011).

Antiproliferative Activity

Another research area involves the synthesis of novel heterocycles with potential antiproliferative activity. Structural analogs containing benzothiazole and piperazine have been characterized and evaluated for their ability to inhibit cancer cell proliferation, highlighting the potential use of these compounds in cancer research (Benaka Prasad et al., 2018).

Anti-Inflammatory and Analgesic Agents

Further studies have focused on the synthesis of novel compounds derived from benzothiazole for their anti-inflammatory and analgesic properties. These studies aim to discover new medications that can effectively manage pain and inflammation, with some compounds showing high inhibitory activity on COX-2 selectivity, analgesic activity, and anti-inflammatory activity (Abu‐Hashem, Al-Hussain, & Zaki, 2020).

Molecular Interaction Studies

Compounds with benzothiazole and piperazine frameworks have also been studied for their interactions with biological receptors, such as the CB1 cannabinoid receptor. These studies contribute to the understanding of molecular interactions and the development of receptor-specific drugs (Shim et al., 2002).

Future Directions

The potential applications of this compound would depend on its specific properties. Benzothiazole derivatives have been studied for their potential as anti-inflammatory agents, suggesting one possible direction for future research .

Mechanism of Action

Properties

IUPAC Name

[4-(6-methoxy-1,3-benzothiazol-2-yl)piperazin-1-yl]-[1-(4-methylphenyl)sulfonylpyrrolidin-2-yl]methanone
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C24H28N4O4S2/c1-17-5-8-19(9-6-17)34(30,31)28-11-3-4-21(28)23(29)26-12-14-27(15-13-26)24-25-20-10-7-18(32-2)16-22(20)33-24/h5-10,16,21H,3-4,11-15H2,1-2H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DVCMQLQKFZCXJV-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC=C(C=C1)S(=O)(=O)N2CCCC2C(=O)N3CCN(CC3)C4=NC5=C(S4)C=C(C=C5)OC
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C24H28N4O4S2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

500.6 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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